

# N4-Acetylsulfamethoxazole-d4 certificate of analysis

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Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole-d4

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## Technical Guide: N4-Acetylsulfamethoxazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N4-Acetylsulfamethoxazole-d4**, a deuterated metabolite of the antibiotic sulfamethoxazole. This document details its physicochemical properties, analytical methodologies for its characterization, and its place within the metabolic pathway of its parent drug. The inclusion of stable isotopes is crucial for quantitative analysis in drug development, often used as an internal standard in pharmacokinetic and metabolic studies.

#### **Representative Certificate of Analysis**

The following table summarizes typical quantitative data for **N4-Acetylsulfamethoxazole-d4**, compiled from various supplier specifications.



Parameter	Specification	Reference
Chemical Name	N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide	[1][2][3]
CAS Number	1215530-54-3	[1][2]
Molecular Formula	C12H9D4N3O4S	[1][4]
Molecular Weight	299.34 g/mol	[1][2][3][4]
Exact Mass	299.0878 Da	[1][2][3]
Purity (HPLC)	>95%	[2]
Isotopic Enrichment	Deuterium	[1][2]
Appearance	Solid	[4]
Storage Temperature	-20°C	[2]

## **Analytical Characterization**

The structural integrity and purity of **N4-Acetylsulfamethoxazole-d4** are typically confirmed using a combination of chromatographic and spectroscopic techniques.



Analytical Method	Purpose	Typical Observations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	A single major peak indicating high purity (>95%).[2]
Mass Spectrometry (MS)	Structural confirmation and isotopic enrichment analysis.	The molecular ion peak corresponding to the deuterated exact mass (299.0878 Da).[1][2] Fragmentation patterns can be compared to the nondeuterated standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Unambiguous structural elucidation.	Spectra consistent with the proposed structure, with the absence of signals corresponding to the deuterated positions.

#### **Experimental Protocols**

Detailed methodologies are essential for the accurate analysis of **N4- Acetylsulfamethoxazole-d4**. Below are representative protocols for its characterization.

# High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is commonly used for the quantification of drug metabolites in biological matrices.

- Chromatographic Separation:
  - Column: A reversed-phase C18 column (e.g., Acclaim RSLC C18, 2.2 μm, 2.1 x 100 mm)
     is often suitable.[5]
  - Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
  - Flow Rate: Typically in the range of 0.2-0.4 mL/min.



- Injection Volume: 5-10 μL.
- Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
- Mass Spectrometric Detection:
  - Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode.[5]
  - Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
  - Precursor/Product Ions: For N4-Acetylsulfamethoxazole-d4, the precursor ion would be [M+H]<sup>+</sup> at m/z 300.1. Product ions would be selected based on fragmentation studies, likely similar to the non-deuterated analog.[6]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

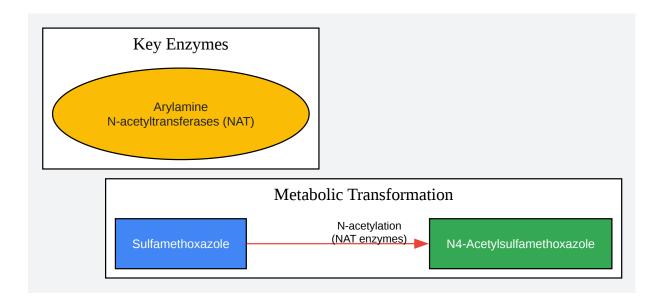
NMR provides definitive structural confirmation.

- Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or Chloroform-d.
- ¹H NMR: The proton NMR spectrum will show signals corresponding to all non-deuterated protons in the molecule. The integration of these signals should be consistent with the number of protons. The aromatic region will show a simplified pattern compared to the non-deuterated compound due to the deuterium substitution.
- <sup>13</sup>C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.[5]
- 2D NMR: Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons.

### **Metabolic Pathway and Analytical Workflow**



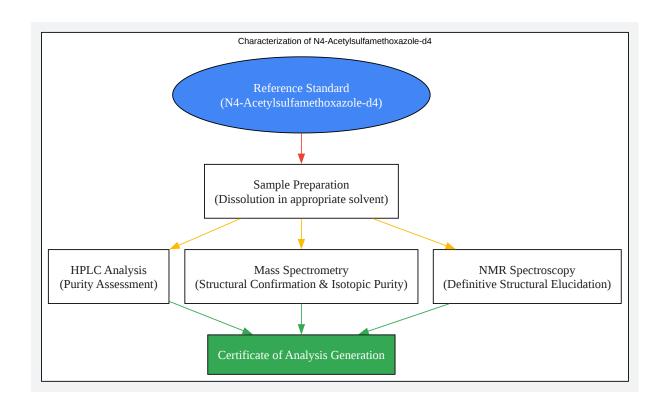
The following diagrams illustrate the metabolic formation of N4-Acetylsulfamethoxazole and a typical analytical workflow for its characterization.



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Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.





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Caption: General experimental workflow for reference standard characterization.

### **Metabolism and Significance**

Sulfamethoxazole is an antibiotic that undergoes extensive metabolism in the liver.[7] The primary metabolic pathway is N-acetylation, which is catalyzed by arylamine N-acetyltransferases (NAT) enzymes, leading to the formation of N4-acetyl-sulfamethoxazole.[7] [8] This metabolite is generally considered inactive.[7] Other metabolic routes include oxidation and glucuronidation.[7]



The deuterated form, **N4-Acetylsulfamethoxazole-d4**, serves as an ideal internal standard for bioanalytical methods. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the endogenous (non-deuterated) metabolite by mass spectrometry, ensuring accurate quantification in complex biological samples. The use of such stable isotope-labeled standards is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.

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